

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clazuril

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clazuril*

Cat. No.: *B1669161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril, with the IUPAC name --INVALID-LINK--acetonitrile and CAS number 101831-36-1, is a potent anticoccidial agent used in veterinary medicine. As a member of the triazine class of compounds, it is effective against various species of *Eimeria*, the protozoan parasite responsible for coccidiosis in poultry and other livestock. This technical guide provides a comprehensive overview of the synthesis pathway of **Clazuril**, its chemical properties, and its mechanism of action against coccidian parasites.

Chemical Properties

Clazuril is a complex organic molecule with the chemical formula $C_{17}H_{10}Cl_2N_4O_2$. A summary of its key chemical and physical properties is presented below. While extensive quantitative data for some properties are not readily available in the public domain, the following tables provide known values and describe general methodologies for their determination.

Table 1: General Chemical Properties of **Clazuril**

Property	Value	Source
IUPAC Name	--INVALID-LINK--acetonitrile	Wikipedia[1]
CAS Number	101831-36-1	PubChem[2]
Molecular Formula	C ₁₇ H ₁₀ Cl ₂ N ₄ O ₂	PubChem[2]
Molecular Weight	373.19 g/mol	PubChem[2]
Canonical SMILES	<chem>C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl</chem>	PubChem[2]
InChI Key	QUUTUGLQZLNABV-UHFFFAOYSA-N	PubChem[2]

Table 2: Physicochemical Properties of **Clazuril**

Property	Value/Methodology	Source
Melting Point	Not specified in available literature. Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus.	
Solubility	Specific quantitative data in various solvents is not available. The solubility of the related compound, diclazuril, has been measured by the isothermal saturation method in solvents like dimethylformamide, acetone, acetonitrile, ethyl acetate, and alcohols.[3] A similar protocol could be followed for Clazuril.	
pKa (Acid Dissociation Constant)	Not specified in available literature. Can be determined experimentally by potentiometric titration or spectrophotometric methods. [4]	
LogP (Octanol-Water Partition Coefficient)	Not specified in available literature. Can be predicted using computational models or determined experimentally via shake-flask or HPLC methods.	
Stability	Stable under standard conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to determine its degradation	

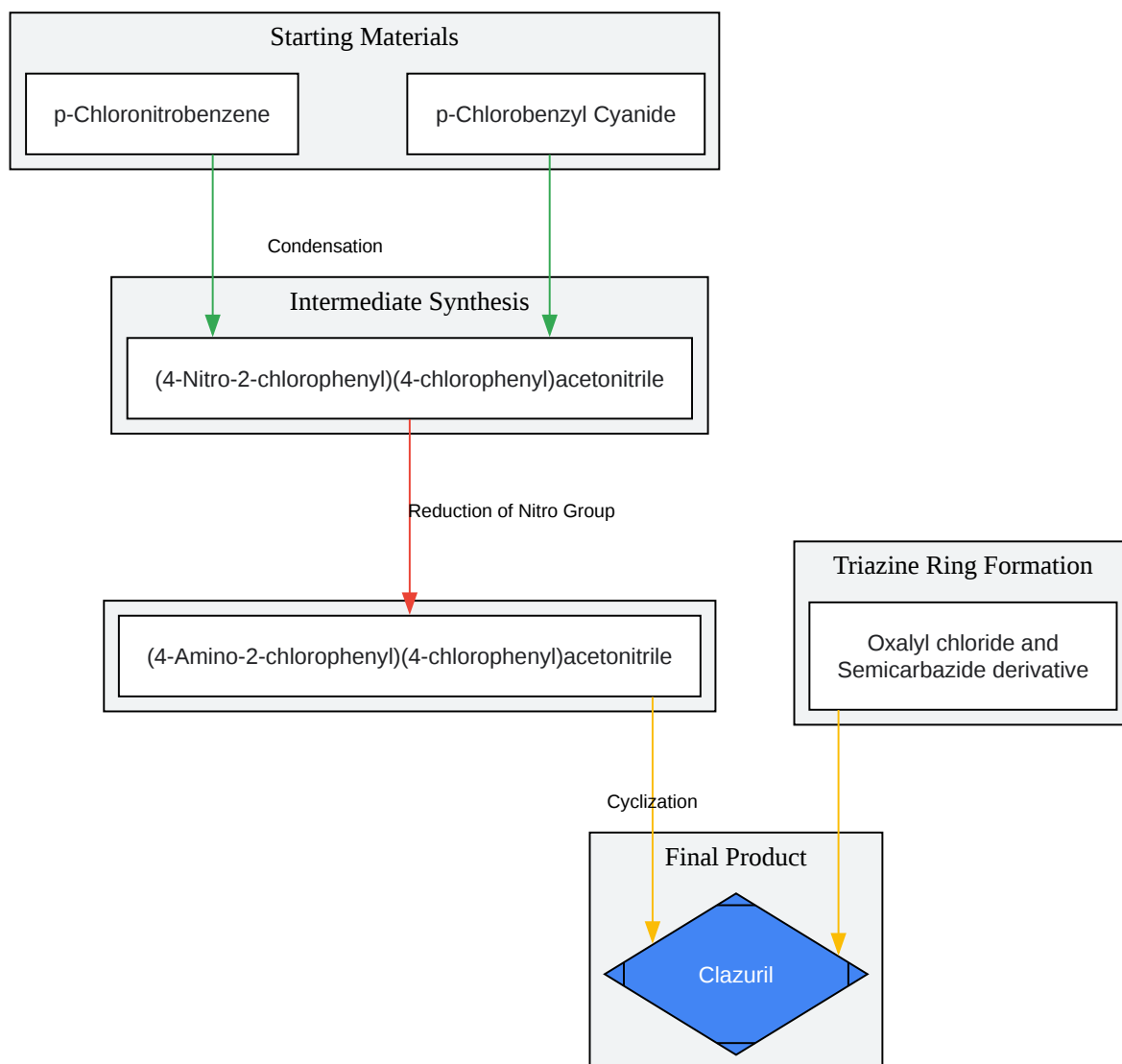
profile and establish a stability-indicating assay method.[5]

Synthesis Pathway

The synthesis of **Clazuril** is a multi-step process that involves the preparation of a key intermediate, a substituted aminophenylacetonitrile, followed by the construction of the 1,2,4-triazine-3,5-dione ring. While a complete, detailed experimental protocol for the entire synthesis is not publicly available in a single document, the following pathway is proposed based on known chemical reactions for similar compounds and the synthesis of a key intermediate.

The synthesis can be logically divided into two main parts:

- Synthesis of the Phenylacetonitrile Intermediate: Preparation of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.
- Formation of the Triazine Ring: Cyclization reaction to form the 1,2,4-triazine-3,5-dione moiety attached to the phenyl ring of the intermediate.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis pathway for **Clazuril**.

Experimental Protocols

1. Synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (Intermediate)

A plausible method for the synthesis of this key intermediate is a "one-pot" method involving a condensation reaction followed by reduction, as described in Chinese patent CN103172537A for a similar compound.^[6]

- Materials: p-Chloronitrobenzene, p-chlorobenzyl cyanide, sodium hydroxide, hydrochloric acid, a reducing agent (e.g., hydrazine hydrate), a catalyst (e.g., Raney nickel or palladium on carbon), and a solvent (e.g., ethanol).
- Procedure:
 - Condensation: In a reaction vessel, dissolve p-chloronitrobenzene and p-chlorobenzyl cyanide in a suitable solvent like ethanol. Cool the mixture to 0°C. Slowly add a solution of sodium hydroxide while maintaining the temperature below 25°C. After the addition, stir the reaction mixture at 25°C for several hours.
 - Acidification: Cool the reaction mixture again to 0°C and slowly add concentrated hydrochloric acid to adjust the pH to 6-7, keeping the temperature below 10°C.
 - Reduction: To the resulting mixture, add a catalyst and a reducing agent. Heat the reaction mixture to 60-80°C and stir for several hours until the reduction of the nitro group is complete.
 - Work-up and Isolation: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

2. Formation of the 1,2,4-Triazine-3,5-dione Ring

The final step involves the formation of the triazine ring. This is a crucial step for which a specific protocol for **Clazuril** is not readily available. However, a general approach for the synthesis of 2-aryl-1,2,4-triazine-3,5(2H,4H)-diones can be adapted. This typically involves the

reaction of an aminophenyl derivative with reagents that can form the dione-containing heterocyclic ring.

- General Protocol for Triazine Ring Formation:
 - The (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile intermediate would be reacted with a reagent system capable of forming the 1,2,4-triazine-3,5-dione ring. This could involve a multi-step sequence, for example, reaction with oxalyl chloride to form an intermediate isocyanate, followed by cyclization with a semicarbazide derivative.
 - Alternatively, a direct cyclization with a pre-formed reagent containing the core structure of the triazine ring might be possible.
 - The reaction conditions (solvent, temperature, and catalyst) would need to be optimized to achieve a good yield of the final product, **Clazuril**.

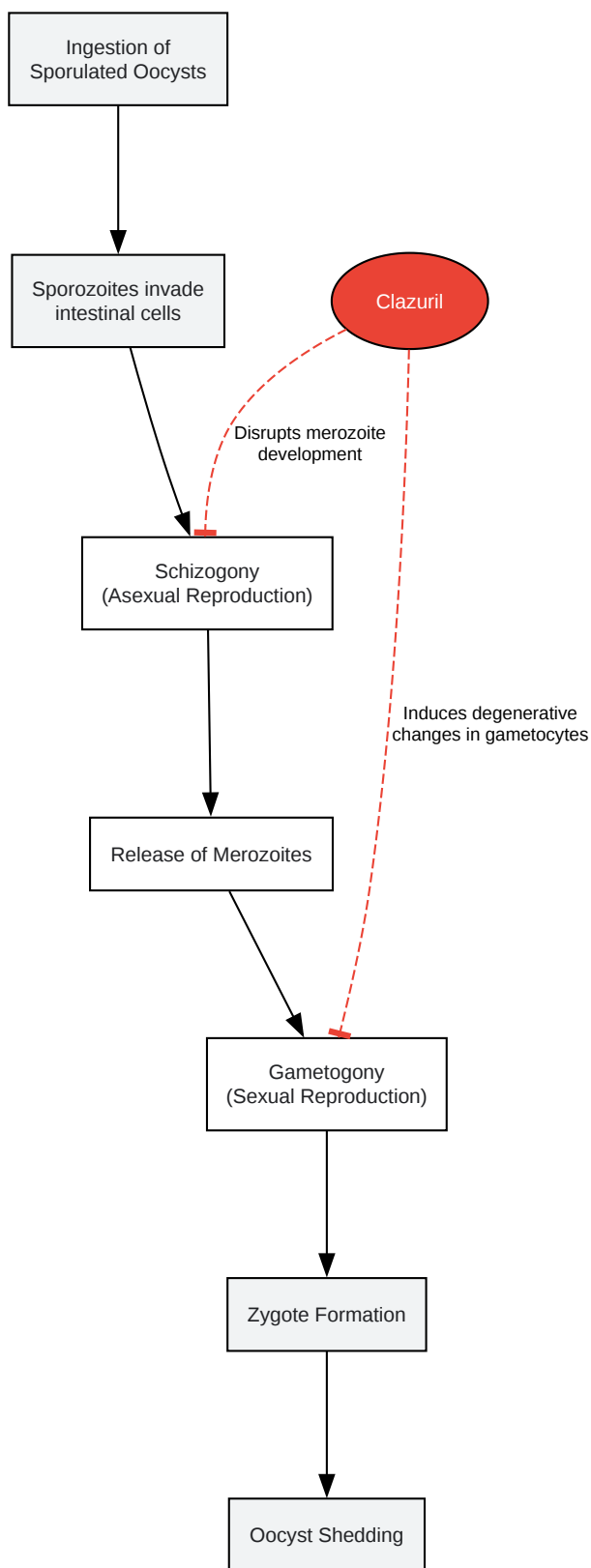
Mechanism of Action

Clazuril exerts its coccidiocidal effect by disrupting the life cycle of Eimeria parasites within the host's intestinal cells. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's development.^[7]

Histological studies have revealed that **Clazuril** induces degenerative changes in the developmental stages of the parasite.^[7] This includes:

- Schizonts: A reduced number and abnormal structure of developing merozoites within the schizonts.
- Microgametocytes: A ballooned appearance and the presence of numerous small vacuoles.
- Macrogametocytes: The absence of typical wall-forming bodies, which are essential for the formation of the oocyst wall.

The overall effect is a complete interruption of the parasite's life cycle, preventing the formation and shedding of new oocysts.^[7] The exact molecular target of **Clazuril** is not fully elucidated, but it is believed to interfere with critical metabolic pathways in the parasite.



[Click to download full resolution via product page](#)

Caption: Inhibition of the *Eimeria* life cycle by **Clazuril**.

Conclusion

Clazuril is a significant anticoccidial agent with a complex synthesis pathway and a mechanism of action that effectively disrupts the life cycle of Eimeria parasites. While a complete, publicly available, step-by-step synthesis protocol is elusive, the outlined pathway provides a chemically sound approach for its preparation. Further research into its specific quantitative chemical properties, such as solubility and pKa, would be beneficial for formulation development and a deeper understanding of its pharmacokinetic profile. The elucidation of its precise molecular target within the parasite remains an area for future investigation, which could lead to the development of even more effective anticoccidial drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 3. Buy (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile | 81720-94-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. ijpsr.info [ijpsr.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Properties of Clazuril]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669161#clazuril-synthesis-pathway-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com